(1,1-Dioxo-2,3-dihydro-1-benzothiophen-3-yl)methylurea
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Overview
Description
Scientific Research Applications
Antioxidant Activity and Toxicity Mitigation
Research has demonstrated that benzothiazole derivatives, including compounds structurally similar to "(1,1-Dioxo-2,3-dihydro-1-benzothiophen-3-yl)methylurea", exhibit significant antioxidant activity. For instance, a study highlighted the ability of these compounds to mitigate acetaminophen-induced hepatotoxicity through their antioxidant properties, indicating their potential in treating liver damage caused by toxic substances (Cabrera-Pérez et al., 2016).
Synthesis and Chemical Applications
The synthesis of benzothiazole derivatives and their application in various chemical reactions have been extensively studied. For example, a copper-catalyzed intramolecular cyclization process has been employed to synthesize N-benzothiazol-2-yl-amides, showcasing the utility of these compounds in creating complex chemical structures (Wang et al., 2008).
Anticancer Activity
Certain benzothiazole derivatives have shown promising anticancer activities. The synthesis and evaluation of these compounds, including their potential as anticancer agents, have been a focus of research, indicating the broader therapeutic applications of benzothiazole-related compounds (Nammalwar et al., 2010).
Fungicidal and Biological Activities
The development of novel benzothiophene-substituted compounds has also shown efficacy in fungicidal activities. Studies have synthesized and tested these compounds against various fungal pathogens, revealing their potential in agricultural applications (Tu et al., 2014).
Future Directions
The future directions for research on DBMU and similar compounds could involve further exploration of their pharmacological activities and potential therapeutic applications . Additionally, more detailed studies on their synthesis, chemical properties, and mechanisms of action could provide valuable insights.
Properties
IUPAC Name |
(1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)methylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c11-10(13)12-5-7-6-16(14,15)9-4-2-1-3-8(7)9/h1-4,7H,5-6H2,(H3,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWORRFWUNBBZSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2S1(=O)=O)CNC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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